molecular formula C12H22FEXO13 B1169951 Bis(methoxycarbonyl)(pyridinio)methanide CAS No. 1291-37-8

Bis(methoxycarbonyl)(pyridinio)methanide

Cat. No.: B1169951
CAS No.: 1291-37-8
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(methoxycarbonyl)(pyridinio)methanide is a ylide-type compound characterized by a central methanide ion stabilized by two methoxycarbonyl groups and a pyridinium moiety. These compounds are typically synthesized via reactions involving malonate esters or related precursors under basic conditions, forming stabilized ylides with applications in organic synthesis, carbene generation, and fluorination reactions .

Properties

CAS No.

1291-37-8

Molecular Formula

C12H22FEXO13

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

  • Bis(methoxycarbonyl)(phenyliodonio)methanide : Features an iodonium center instead of pyridinio. The iodonium group enhances electrophilicity, making it reactive in cyclopropanation and fluorination reactions. Its stability is moderate, requiring refrigeration for long-term storage .
  • Dialkylselenonium (cyano)(methoxycarbonyl)methanide: Replaces the pyridinio group with selenonium. Selenium’s polarizability may enhance solubility in nonpolar solvents, but its lower electronegativity compared to iodine reduces electrophilicity. Used in reactions with episulfides or thioamides .
  • Bis(6-chloro-3-methylpyridin-2-yl)methanone: A pyridine derivative with a ketone group. Lacks the ylide structure but demonstrates the versatility of pyridine-based frameworks in coordination chemistry .

Stability and Reactivity

Property Bis(methoxycarbonyl)(pyridinio)methanide (Hypothesized) Bis(methoxycarbonyl)(phenyliodonio)methanide Dialkylselenonium Methanide
Thermal Stability Moderate (inferred) Decomposes at RT; stable at −20°C Likely lower due to Se–C bonds
Reactivity High (pyridine’s EW effect) High (iodonium’s electrophilicity) Moderate (selenium’s polarizability)
Synthesis Method Likely malonate + pyridinium precursor Malonate + PhI(OAc)₂ + KOH in MeCN Selenonium precursors + episulfides
Applications Carbene generation, catalysis Cyclopropanation, fluorination Thioamide functionalization

Key Research Findings

  • Iodonium Methanides : Demonstrated utility in cyclopropanation reactions (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate synthesis) due to their ability to generate carbenes under mild conditions . Their decomposition kinetics are well-studied, with half-lives extending to weeks under refrigeration .
  • Selenonium Methanides: Exhibit selectivity in reactions with sulfur-containing substrates, attributed to selenium’s soft Lewis acidity. However, their synthetic routes are more complex, involving multi-step procedures .

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